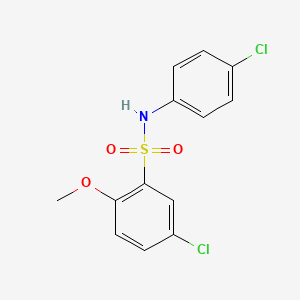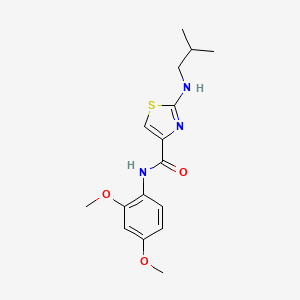![molecular formula C23H26N2O5 B11134774 3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134774.png)
3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, benzoyl, and pyridinyl groups. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” likely involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the benzoyl and pyridinyl groups, and the addition of the methoxyethyl and methylpropoxy substituents. Typical reaction conditions might include:
Formation of the pyrrol-2-one core: This could involve a cyclization reaction, possibly using a diketone and an amine.
Introduction of the benzoyl group: This might be achieved through a Friedel-Crafts acylation reaction.
Addition of the pyridinyl group: This could involve a nucleophilic substitution reaction.
Introduction of the methoxyethyl and methylpropoxy groups: These steps might involve etherification reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The methoxy and methylpropoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzoyl group would yield a benzyl derivative.
Scientific Research Applications
“3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific biological activity. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other pyrrol-2-one derivatives, such as:
Uniqueness
The uniqueness of “3-hydroxy-1-(2-methoxyethyl)-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups, which can confer unique chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-methoxyethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O5/c1-15(2)14-30-18-8-6-16(7-9-18)21(26)19-20(17-5-4-10-24-13-17)25(11-12-29-3)23(28)22(19)27/h4-10,13,15,20,26H,11-12,14H2,1-3H3/b21-19- |
InChI Key |
QTQQLLWHIICSKT-VZCXRCSSSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B11134691.png)

![2-(4-fluorophenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11134696.png)
![6-imino-N,7-bis[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134698.png)
![(8xi,9xi,14xi)-3-[(2-Fluorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B11134701.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide](/img/structure/B11134704.png)
![methyl N-[4-(1H-pyrrol-1-yl)benzoyl]glycinate](/img/structure/B11134709.png)

![6-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]hexanoic acid](/img/structure/B11134724.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B11134731.png)

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11134760.png)

![1-(3-Chlorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134777.png)
